epsilon-momfluorothrin
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Overview
Description
Epsilon-momfluorothrin is a synthetic pyrethroid insecticide known for its high efficacy in controlling a wide range of insect pests. It is a specific isomer of momfluorothrin and is recognized for its potent knockdown activity against insects such as house flies and German cockroaches . The chemical structure of this compound includes a 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl group attached to a 3-(2-cyano-1-propen-1-yl)-2,2-dimethylcyclopropanecarboxylate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of epsilon-momfluorothrin involves the reaction of 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol with 3-(2-cyano-1-propen-1-yl)-2,2-dimethylcyclopropanecarboxylic acid chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Epsilon-momfluorothrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The fluorine atoms in the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Epsilon-momfluorothrin has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of pyrethroids and their environmental fate.
Biology: Investigated for its effects on insect physiology and behavior.
Medicine: Studied for its potential use in developing new insecticides with improved safety profiles.
Industry: Utilized in the formulation of insecticidal products for agricultural and public health purposes.
Mechanism of Action
Epsilon-momfluorothrin acts as an axonic poison by keeping sodium channels in the neuronal membranes open, leading to hyperexcitation and paralysis of the insect. This mechanism disrupts the normal function of the nervous system, resulting in rapid knockdown and eventual death of the insect . The compound also activates the constitutive androstane receptor (CAR), which can induce hepatocellular tumors in rats .
Comparison with Similar Compounds
- Tetramethrin
- Dimefluthrin
- Permethrin
- Cyfluthrin
Epsilon-momfluorothrin stands out due to its unique combination of high efficacy, stability, and safety profile, making it a valuable tool in pest control.
Properties
CAS No. |
1065124-65-3 |
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Molecular Formula |
C19H19F4NO3 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-3-[(Z)-2-cyanoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H19F4NO3/c1-9(6-24)5-12-13(19(12,2)3)18(25)27-8-11-16(22)14(20)10(7-26-4)15(21)17(11)23/h5,12-13H,7-8H2,1-4H3/b9-5-/t12-,13+/m1/s1 |
InChI Key |
DPJITPZADZSLBP-DQXQJKBJSA-N |
Isomeric SMILES |
C/C(=C/[C@@H]1[C@H](C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)/C#N |
SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C#N |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C#N |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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